

Application Notes and Protocols: (R)-2-Aminohex-5-enoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: (R)-2-Aminohex-5-enoic acid

Cat. No.: B173972

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Aminohex-5-enoic acid, also known as D-allylglycine, is a non-proteinogenic amino acid that serves as a valuable tool and building block in medicinal chemistry and neuroscience research.^{[1][2]} Its unique structure, featuring an allyl side chain, provides opportunities for diverse chemical modifications and specific biological interactions.^[3] The primary applications of **(R)-2-Aminohex-5-enoic acid** and its derivatives include its role as a well-characterized enzyme inhibitor for studying neurotransmitter pathways and as a versatile building block for the synthesis of modified peptides and other bioactive molecules.^{[1][3][4]}

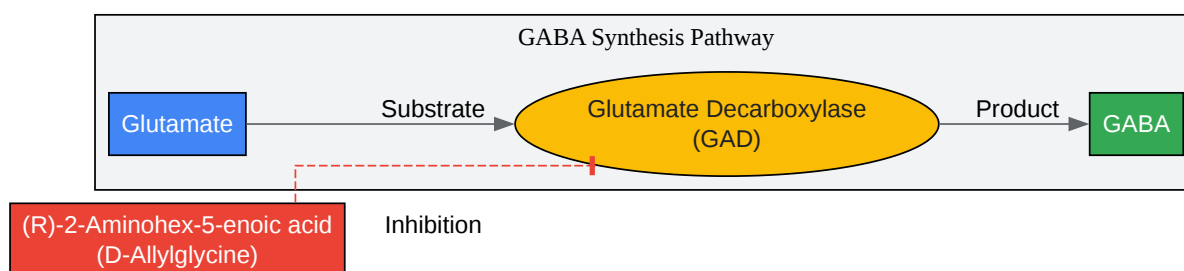
Primary Applications in Medicinal Chemistry

Inhibition of Glutamate Decarboxylase (GAD)

The most notable biological effect of D-allylglycine is the inhibition of glutamate decarboxylase (GAD), the key enzyme responsible for the biosynthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).^{[1][5][6]}

- **Mechanism of Action:** By inhibiting GAD, D-allylglycine blocks the conversion of glutamate to GABA, leading to a significant reduction in GABA levels within the central nervous system.^{[1][5]} This decrease in inhibitory signaling results in a state of neuronal hyperexcitability.^[1]

- Medicinal Chemistry Application: This inhibitory activity makes D-allylglycine an indispensable pharmacological tool for inducing seizures in experimental animal models.[1] [5] These models are crucial for studying the mechanisms of epilepsy and for the screening and development of new anticonvulsant therapies.[1] While the L-enantiomer is also a potent GAD inhibitor, the stereoisomers are used to investigate specific neurological pathways.[7][8]



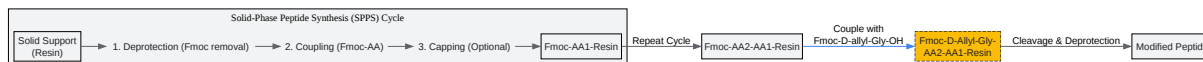
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Caption: Inhibition of the GABA synthesis pathway by D-allylglycine.

Versatile Synthetic Building Block

(R)-2-Aminohex-5-enoic acid is employed as an intermediate in the synthesis of novel pharmaceuticals, particularly in the development of peptidomimetic compounds.[4]

- Peptide Modification: The Fmoc-protected derivative, Fmoc-D-allyl-Gly-OH, is a key reagent in solid-phase peptide synthesis (SPPS).[3][9] Its inclusion in a peptide sequence introduces an allyl group, which serves as a handle for further chemical functionalization.[3] This allows for the creation of modified peptides with enhanced metabolic stability, improved bioavailability, or novel biological activities.[3][4]
- Bioconjugation: The allyl side chain facilitates the attachment of peptides to other biomolecules, a critical step in creating targeted drug delivery systems or diagnostic agents.[3]



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Caption: Workflow for incorporating D-allylglycine into a peptide chain.

Quantitative Data

The following tables summarize key properties and reported biological activities of allylglycine. Specific IC₅₀ values for the (R)-enantiomer are not prevalent in the initial search results, but related data is provided for context.

Table 1: Physicochemical Properties of **(R)-2-Aminohex-5-enoic Acid**

Property	Value	Reference
IUPAC Name	(2R)-2-aminohex-5-enoic acid	[10]
Synonyms	D-Allylglycine, (+)-Allylglycine	[1][2]
CAS Number	103067-78-3	[10]
Molecular Formula	C ₆ H ₁₁ NO ₂	[10][11]
Molar Mass	129.16 g/mol	[11]
Canonical SMILES	C=CCC--INVALID-LINK-- C(=O)O	[10]

Table 2: Biological Activity Data for Allylglycine Stereoisomers

Compound	Target Enzyme	Activity / Potency	Notes	Reference
L-Allylglycine	Glutamate Decarboxylase (GAD)	Inhibits at 1-80 mM	The in vivo potency is attributed to its metabolite, 2-keto-4-pentanoic acid, which is a more potent GAD inhibitor.	[7]
D-Allylglycine	Glutamate Decarboxylase (GAD)	Inhibitor	Induces convulsions, used as an experimental tool to model epilepsy.	[1]
DL-Allylglycine	Ornithine Decarboxylase (ODC)	Causes a marked increase in brain ODC activity.	The mechanism involves interaction with an inhibitory protein ("antizyme").	[12]
Allylglycine Metabolites	D-amino-acid oxidase	Strong noncovalent inhibitor	The oxidation product, 2-iminium-4-pentenoate, rearranges to form potent inhibitors.	[13]

Experimental Protocols

Protocol 1: In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol provides a methodology to determine the IC₅₀ value of **(R)-2-Aminohex-5-enoic acid** against GAD.

Materials:

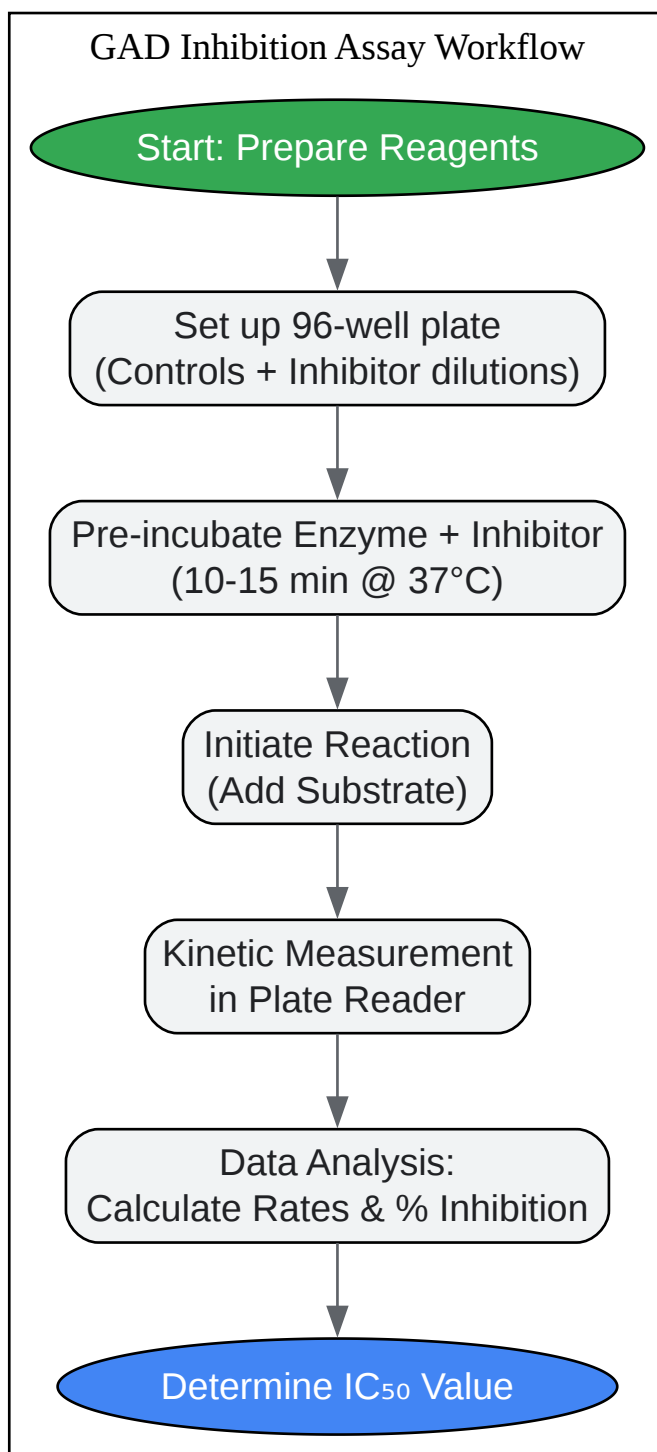
- **(R)-2-Aminohex-5-enoic acid** (D-Allylglycine)
- Recombinant GAD enzyme
- GAD substrate (L-Glutamic acid)
- Assay Buffer (e.g., potassium phosphate buffer, pH 7.2, with pyridoxal 5'-phosphate cofactor)
- 96-well microplate
- Microplate reader capable of measuring the specific reaction product (e.g., colorimetric or fluorescent detection of GABA or CO₂)
- Vehicle (solvent for the inhibitor, e.g., water or DMSO)

Procedure:

- Inhibitor Preparation: Prepare a stock solution of D-allylglycine in the chosen vehicle. Create a serial dilution series to test a range of concentrations.
- Assay Plate Setup: In a 96-well microplate, set up the following wells^[1]:
 - Blank Wells: Assay buffer only.
 - No-Enzyme Control Wells: Assay buffer and substrate.^[1]
 - Vehicle Control Wells: Assay buffer, GAD enzyme, substrate, and vehicle.
 - Inhibitor Wells: Assay buffer, GAD enzyme, substrate, and varying concentrations of D-allylglycine.^[1]
- Pre-incubation: Add the assay buffer, GAD enzyme, and either the vehicle or the D-allylglycine dilutions to the appropriate wells. Pre-incubate the plate for 10-15 minutes at

37°C to allow the inhibitor to bind to the enzyme.[\[1\]](#)

- Reaction Initiation: Initiate the enzymatic reaction by adding the GAD substrate (L-Glutamic acid) to all wells except the blanks.[\[1\]](#)
- Kinetic Measurement: Immediately place the microplate into a pre-warmed plate reader.[\[1\]](#) Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals for a set period (e.g., 30-60 minutes).
- Data Analysis:
 - Calculate the initial reaction rate (velocity) for each well from the linear portion of the kinetic curve.
 - Normalize the data by subtracting the rate of the no-enzyme control from all other wells.
 - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[\[1\]](#)



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Caption: Experimental workflow for determining GAD inhibition IC₅₀.

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-D-allyl-Gly-OH into a peptide sequence using an automated peptide synthesizer.

Materials:

- Fmoc-D-allyl-Gly-OH[3][9]
- SPPS Resin (e.g., Rink Amide or Wang resin) pre-loaded with the first amino acid.
- Other required Fmoc-protected amino acids.
- Deprotection Solution: 20% piperidine in DMF.
- Activation Reagents: HBTU/HOBt or HATU.
- Coupling Base: DIPEA.
- Solvents: DMF, DCM.
- Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water.

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with 20% piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
- Coupling of Fmoc-D-allyl-Gly-OH:
 - Dissolve Fmoc-D-allyl-Gly-OH, activation reagents (e.g., HBTU), and a base (DIPEA) in DMF.

- Add the activation mixture to the resin.
- Allow the coupling reaction to proceed for 1-2 hours.
- Monitor coupling completion (e.g., using a Kaiser test).
- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).
- Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold ether, then purify using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final modified peptide using mass spectrometry and analytical HPLC.

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